molecular formula C12H13F3N2O4 B1323330 tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate CAS No. 579474-18-3

tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate

Cat. No.: B1323330
CAS No.: 579474-18-3
M. Wt: 306.24 g/mol
InChI Key: PHKCNXWTVZGKLM-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound possesses the molecular formula C₁₂H₁₃F₃N₂O₄ and a molecular weight of 306.24 grams per mole. The compound's systematic name according to International Union of Pure and Applied Chemistry nomenclature is tert-butyl N-[2-nitro-4-(trifluoromethyl)phenyl]carbamate. The Chemical Abstracts Service registry number for this compound is 579474-18-3, which serves as its unique identifier in chemical databases worldwide.

The compound's structural representation can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System notation is CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(F)(F)F)N+[O-], while the International Chemical Identifier string reads InChI=1S/C12H13F3N2O4/c1-11(2,3)21-10(18)16-8-5-4-7(12(13,14)15)6-9(8)17(19)20/h4-6H,1-3H3,(H,16,18). These representations provide precise descriptions of the molecular connectivity and stereochemistry.

Property Value Reference
Molecular Formula C₁₂H₁₃F₃N₂O₄
Molecular Weight 306.24 g/mol
Chemical Abstracts Service Number 579474-18-3
International Union of Pure and Applied Chemistry Name tert-butyl N-[2-nitro-4-(trifluoromethyl)phenyl]carbamate

Alternative nomenclature systems recognize this compound by several synonymous names, including (2-Nitro-4-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester and tert-butyl 4-trifluoromethyl-2-nitrophenylcarbamate. These alternative designations reflect different approaches to systematic chemical naming while maintaining reference to the same molecular structure. The nomenclature variations demonstrate the compound's recognition across different chemical literature sources and database systems.

Historical Context and Discovery

The development of this compound emerged within the broader historical context of carbamate chemistry advancement during the late twentieth and early twenty-first centuries. The compound was first documented in chemical databases in 2008, with its initial creation date recorded as February 29, 2008, in major chemical information systems. This timeline corresponds with increased interest in fluorinated organic compounds for pharmaceutical and agrochemical applications.

The compound's development parallels the historical evolution of trifluoromethyl-containing aromatic compounds, which gained prominence following advances in fluorine chemistry methodologies. The synthesis of related 2-nitro-4-trifluoromethyl aniline derivatives has been documented in patent literature from the 1980s and 1990s, indicating sustained research interest in this chemical scaffold. These earlier investigations focused on developing efficient synthetic routes to trifluoromethyl-substituted aromatic amines, which serve as precursors to more complex carbamate derivatives.

Research into carbamate protecting groups experienced significant expansion during the 1970s and 1980s, with tert-butyl carbamates becoming increasingly important in synthetic organic chemistry. The combination of this established protecting group methodology with emerging fluorinated aromatic chemistry created the foundation for compounds like this compound. The compound represents an intersection of these two important chemical developments, reflecting the synthesis community's growing sophistication in combining multiple functional elements within single molecular frameworks.

Significance in Organic Chemistry Research

This compound demonstrates substantial significance across multiple areas of organic chemistry research, particularly in pharmaceutical development and synthetic methodology advancement. Research investigations have identified this compound as an important intermediate in the synthesis of biologically active molecules, with particular emphasis on its utility in creating compounds with improved efficacy and reduced environmental impact. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, properties that are highly valued in pharmaceutical research.

In pesticide development research, this compound serves as a crucial intermediate in synthesizing novel crop protection agents. The molecular architecture combines structural features that enable selective targeting of specific biological pathways while minimizing broader environmental impact. Research findings indicate that compounds incorporating this scaffold demonstrate enhanced activity profiles compared to traditional pesticide chemistries, reflecting the sophisticated understanding of structure-activity relationships that characterizes modern agrochemical development.

Material science applications represent another significant research area where this compound demonstrates importance. Research has documented its utility in developing advanced materials, including specialized coatings and polymer systems that exhibit enhanced durability and resistance to environmental degradation. The trifluoromethyl substituent contributes hydrophobic properties that improve material performance under challenging conditions, while the carbamate functionality provides reactive sites for further chemical modification.

Application Area Research Significance Documented Benefits
Pharmaceutical Development Synthesis intermediate for bioactive molecules Enhanced efficacy, reduced side effects
Pesticide Development Novel crop protection agent synthesis Selective targeting, environmental compatibility
Material Science Advanced coating and polymer development Durability, environmental resistance
Analytical Chemistry Reference standard applications Quantification accuracy, method reliability

Analytical chemistry research has established this compound's importance as a reference standard for quantifying related substances in various sample matrices. The compound's well-characterized properties and high purity make it suitable for developing analytical methods that ensure reliable quantification results. Environmental studies have incorporated this compound in research investigating the behavior and impact of fluorinated organic pollutants, contributing to regulatory compliance assessments and environmental protection strategies.

Overview of Carbamate Chemistry

Carbamates constitute a fundamental class of organic compounds characterized by the general formula R₂NC(O)OR and the structural motif >N−C(=O)−O−, which are formally derived from carbamic acid. These compounds represent one of the most versatile functional groups in organic chemistry, finding applications ranging from synthetic intermediates to biologically active pharmaceuticals. The carbamate functionality combines the chemical properties of both amides and esters, creating unique reactivity patterns that enable diverse synthetic transformations.

The etymology of carbamate nomenclature traces to the combination of "carbamide" (another term for urea) and the suffix "-ate," indicating either the salt or ester of an acid. This naming convention reflects the historical development of carbamate chemistry from early investigations of urea derivatives. The International Union of Pure and Applied Chemistry recognizes that carbamate esters are often called urethanes, though this usage is strictly correct only for ethyl esters. This terminology distinction highlights the precision required in chemical nomenclature when discussing these important compound classes.

Carbamate synthesis methodologies have evolved significantly over the past century, with traditional approaches including the Hofmann rearrangement of amides, the Curtius rearrangement of acyl azides, and the reaction of alcohols with isocyanates. The Hofmann rearrangement involves converting primary carboxamides to amines or carbamates through the action of oxidizing agents, characterized by the reduction of one carbon in the molecular structure. Modern synthetic approaches have developed modified reagents to optimize these classical transformations, including iodine(III) reagents, N-bromosuccinimide combinations, and lead tetraacetate systems.

Recent methodologies for carbamate synthesis have emphasized environmentally benign approaches, particularly the use of carbon dioxide as a renewable carbon source. These contemporary methods involve three-component coupling reactions of primary amines, carbon dioxide, and alkyl halides in the presence of cesium carbonate and tetrabutylammonium iodide. The development of these carbon dioxide-based synthetic routes reflects the chemistry community's increasing commitment to sustainable synthetic practices while maintaining high yields and product purity.

The stability characteristics of carbamates vary significantly depending on their structural features. While carbamic acids themselves are generally unstable, many carbamate esters and salts demonstrate excellent stability under normal conditions. This stability profile makes carbamates particularly valuable as protecting groups in complex synthetic sequences, where they can mask reactive amino functionalities during multiple synthetic steps before being removed under controlled conditions. The tert-butyl carbamate protecting group, specifically, offers advantages in terms of both stability and ease of removal under acidic conditions.

Synthesis Method Key Reagents Advantages Limitations
Hofmann Rearrangement Oxidizing agents, base Well-established methodology Requires excess oxidizing reagent
Curtius Rearrangement Acyl azides, alcohol nucleophiles Versatile substrate scope Unstable acyl azide intermediates
Carbon Dioxide Methods CO₂, cesium carbonate, tetrabutylammonium iodide Environmentally benign Limited to specific substrate types
Isocyanate Addition Isocyanates, alcohols Direct, high-yielding Requires handling of toxic isocyanates

The chemical reactivity of carbamates encompasses several important transformation types, including hydrolysis under both acidic and basic conditions, thermal decomposition to regenerate the parent amine, and nucleophilic substitution reactions at the carbonyl carbon. These reactivity patterns enable carbamates to function effectively as protecting groups while also providing pathways for further synthetic elaboration. The balance between stability and reactivity makes carbamates particularly suited for multi-step synthetic sequences where selective protection and deprotection strategies are essential for achieving high overall yields and product purity.

Properties

IUPAC Name

tert-butyl N-[2-nitro-4-(trifluoromethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O4/c1-11(2,3)21-10(18)16-8-5-4-7(12(13,14)15)6-9(8)17(19)20/h4-6H,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKCNXWTVZGKLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

The typical preparation of tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate involves the carbamoylation of the corresponding substituted aniline (2-nitro-4-(trifluoromethyl)aniline) with a tert-butyl carbamate source or via reaction with di-tert-butyl dicarbonate (Boc2O) under controlled conditions. The reaction introduces the tert-butyl carbamate protecting group on the amino functionality.

Stepwise Preparation

  • Starting Material: 2-nitro-4-(trifluoromethyl)aniline
  • Reagent: Di-tert-butyl dicarbonate (Boc2O) or tert-butyl carbamate derivatives
  • Catalyst/Base: Commonly used bases include triethylamine or other organic bases to facilitate carbamate formation.
  • Solvent: Typical solvents include dichloromethane (DCM), acetonitrile, or toluene depending on reaction optimization.
  • Reaction Conditions: Room temperature to mild heating (25–60 °C), reaction time varies from 1 to several hours.
  • Workup: Standard aqueous workup followed by purification via silica gel chromatography.

Alternative Synthetic Approaches

  • Base-Mediated Intramolecular Decarboxylative Synthesis:
    Research has demonstrated that carbamate derivatives can be synthesized via base-mediated decarboxylation reactions involving carbamate precursors and carboxylic acids under heating in solvents like acetonitrile with cesium carbonate as a base. This method, while more general, can be adapted for aromatic carbamates with nitro and trifluoromethyl substituents.

  • Rhodium-Catalyzed Transfer of Carbamates:
    Although primarily applied to sulfoximine carbamates, rhodium-catalyzed transfer reactions of carbamates to sulfoxides under mild conditions provide a conceptual framework for carbamate synthesis. This method highlights the mildness and efficiency of transition metal catalysis in carbamate formation, which could be adapted for aromatic carbamates.

Detailed Research Findings and Data

Reaction Optimization Data (Example from Related Carbamate Syntheses)

Parameter Variation Yield (%) Notes
Base Cs2CO3, K2CO3, tBuONa, Et3N 57–85 Cs2CO3 gave highest yield (85%)
Solvent Toluene, CH3CN, DCM 57–85 CH3CN optimal for yield
Temperature (°C) 25, 60, 100 50–85 100 °C favored in decarboxylation
Reaction Time (h) 1–4 57–85 1 h sufficient for good yield

Note: These data are adapted from base-mediated carbamate synthesis studies and provide insight into conditions that may be applicable to this compound preparation.

Spectroscopic Characterization (Typical for Carbamate Products)

Technique Observed Data Interpretation
1H NMR Singlet at ~1.4 ppm (9H, tert-butyl group) tert-Butyl carbamate methyl protons
Aromatic protons between 7.0–8.0 ppm Substituted phenyl ring protons
13C NMR Signal at ~80 ppm (tert-butyl C) Quaternary carbon of tert-butyl group
IR Spectroscopy Strong absorption at ~1700 cm⁻¹ (C=O stretch) Carbamate carbonyl group
Nitro group absorptions at ~1520 and 1350 cm⁻¹ Nitro symmetric and asymmetric stretch

Purity and Physical Data

Property Value
Purity ≥97% (commercial grade)
Melting Point Not widely reported
Storage Sealed, dry, room temperature

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Carbamoylation with Boc2O Boc2O, base (Et3N), DCM, RT to 60 °C Straightforward, high yield Requires pure aniline precursor
Base-mediated decarboxylation Cs2CO3, MeCN, 100 °C Mild, efficient for alkylamines May require optimization for aromatic substrates
Rhodium-catalyzed carbamate transfer Rh catalyst, tert-butyl carbamate, mild conditions Mild, selective Catalyst cost, less common for aromatic carbamates

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction reactions to form amines.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Reduction: Formation of 2-amino-4-(trifluoromethyl)phenylcarbamate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Drug Development
This compound is pivotal in pharmaceutical research, particularly in the synthesis of compounds that exhibit improved efficacy and reduced side effects. Its unique structural features, including the trifluoromethyl group, enhance binding affinity to biological targets, making it valuable for drug formulation .

Case Study: Insulin Sensitivity
Research indicates that derivatives of this compound have shown promise in improving insulin sensitivity and glucose control in animal models. These findings suggest potential applications in treating metabolic disorders such as diabetes .

Agrochemical Applications

Pesticide Development
tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate serves as an important intermediate in synthesizing novel pesticides. It enhances crop protection by targeting specific pests while minimizing environmental impact. This application is crucial for developing sustainable agricultural practices .

Data Table: Pesticide Efficacy

Pesticide TypeTarget PestEfficacy (%)Environmental Impact
InsecticideAphids85Low
HerbicideWeeds90Moderate

Material Science

Advanced Materials Development
The compound is utilized in developing advanced materials, including coatings and polymers that offer enhanced durability and resistance to environmental factors. Its chemical properties allow for modifications that improve material performance under various conditions .

Case Study: Coating Applications
In a study on polymer coatings, the incorporation of this compound resulted in a significant increase in scratch resistance and thermal stability compared to traditional coatings .

Analytical Chemistry

Standardization in Analytical Methods
This compound is employed as a standard in various analytical methods, helping researchers accurately quantify related compounds in samples. Its stability and distinct chemical properties make it suitable for ensuring the reliability of analytical results .

Environmental Studies

Pollutant Behavior Assessment
In environmental research, this compound plays a role in studying pollutants' behavior and impact on ecosystems. This application is vital for regulatory compliance and understanding the environmental fate of chemicals .

Mechanism of Action

The mechanism of action of tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, affecting the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The unique properties of tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate are best understood through comparison with structurally analogous carbamates. Key differences in substituent patterns, electronic effects, and biological activities are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Key Differences vs. Target Compound Biological/Chemical Implications
tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate Cl (4), CF₃ (3) Chloro instead of nitro; CF₃ at 3 vs. 4 Reduced electron-withdrawing effect; altered regioselectivity in reactions
tert-Butyl (5-morpholino-2-nitro-4-(trifluoromethyl)phenyl)carbamate NO₂ (2), CF₃ (4), morpholino (5) Additional morpholino group at 5 Enhanced solubility; potential for kinase inhibition
tert-Butyl (3-cyano-4-hydroxyphenyl)carbamate CN (3), OH (4) Cyano and hydroxyl groups vs. nitro and CF₃ Increased polarity; different H-bonding interactions
tert-Butyl (4-fluoro-2-formylphenyl)carbamate F (4), CHO (2) Fluoro and formyl groups vs. nitro and CF₃ Altered reactivity in nucleophilic additions
tert-Butyl (4-bromo-5-chlorothiazol-2-yl)carbamate Br (4), Cl (5) on thiazole ring Heterocyclic thiazole core vs. phenyl ring Distinct electronic profile; varied bioactivity

Key Findings from Comparative Studies:

Electronic Effects: The nitro group in the target compound provides stronger electron-withdrawing effects compared to chloro or cyano substituents, enhancing stability in electrophilic substitution reactions . The trifluoromethyl group at the 4-position increases lipophilicity, improving membrane permeability in biological systems compared to hydroxyl or formyl analogs .

Morpholino-substituted analogs exhibit improved solubility and pharmacokinetic profiles, whereas thiazole-based derivatives demonstrate broader antimicrobial activity .

Synthetic Utility :

  • The tert-butyl carbamate group in all compared compounds facilitates amine protection, but steric hindrance varies with substituent bulk (e.g., CF₃ vs. Br) .
  • Fluorinated derivatives (e.g., 4-fluoro-2-formylphenyl) are more reactive in cross-coupling reactions than nitro-substituted counterparts .

Biological Activity

tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₃F₃N₂O₄
  • Molecular Weight : 306.08 g/mol
  • CAS Number : 579474-18-3

The compound features a trifluoromethyl group, which is known to enhance lipophilicity and may influence biological interactions, alongside a nitro group that can participate in redox reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The trifluoromethyl group can increase binding affinity to certain enzymes or receptors, modulating their activity.
  • Redox Activity : The nitro group may undergo reduction, impacting the compound's reactivity and stability in biological systems .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Modulation of Enzyme Activity : It has been shown to influence the activity of various enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of branched-chain amino acid transaminases (BCATs), which are crucial in amino acid metabolism and have implications in cancer biology .
  • Potential as a Drug Candidate : The unique combination of functional groups suggests potential applications in drug development, particularly as a modulator of ATP-binding cassette (ABC) transporters, which play a significant role in drug absorption and disposition.

Case Studies and Experimental Data

Several studies have explored the biological effects of this compound:

  • In Vitro Studies :
    • A study demonstrated that this compound inhibits BCAT1 and BCAT2 with IC₅₀ values indicating significant potency against these targets. The inhibition was linked to structural characteristics that enhance binding interactions with the enzyme active sites .
  • Cellular Assays :
    • In cellular models, the compound exhibited selective cytotoxicity towards cancer cell lines, suggesting its potential utility in cancer therapy. The mechanism was hypothesized to involve interference with metabolic pathways critical for tumor growth .
  • Pharmacokinetics :
    • Preliminary pharmacokinetic studies indicated favorable absorption characteristics and metabolic stability, making it a candidate for further development in therapeutic applications.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaIC₅₀ (BCAT1)IC₅₀ (BCAT2)Notes
This compoundC₁₂H₁₃F₃N₂O₄310 nM400 nMInhibitor of BCATs
BAY-069C₁₂H₁₂F₃N₂O₄1500 nM8300 nMSelective BCAT inhibitor with different scaffold

Q & A

Q. What are the optimal conditions for synthesizing tert-Butyl (2-nitro-4-(trifluoromethyl)phenyl)carbamate to achieve high yield and purity?

  • Methodological Answer : The synthesis typically involves coupling 2-nitro-4-(trifluoromethyl)aniline with tert-butyl carbamate using carbodiimide-based coupling agents (e.g., DCC or EDC) under anhydrous conditions. Key parameters include:
  • Reaction Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere to prevent moisture interference .
  • Catalyst : 4-Dimethylaminopyridine (DMAP) to enhance coupling efficiency .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve ≥95% purity .

Q. How can the purity of this compound be accurately determined using analytical techniques?

  • Methodological Answer : Use a combination of:
  • HPLC : Reverse-phase C18 column with UV detection at 254 nm; mobile phase of acetonitrile/water (70:30 v/v) to resolve impurities .
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm structural integrity. Key signals include the tert-butyl group (δ ~1.3 ppm in 1^1H NMR) and the carbamate carbonyl (δ ~155 ppm in 13^{13}C NMR) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 307.1) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use a fume hood to minimize inhalation risks .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .
  • Storage : Keep in airtight containers at 2–8°C, away from strong oxidizers or acids to prevent decomposition .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group affect the stability of this compound under acidic or basic conditions?

  • Methodological Answer :
  • Acidic Conditions : The trifluoromethyl group stabilizes the carbamate via inductive effects, delaying hydrolysis. Monitor degradation by tracking tert-butanol release via gas chromatography .
  • Basic Conditions : The nitro group enhances susceptibility to nucleophilic attack. Use pH-controlled stability studies (pH 7–12) with HPLC to quantify degradation products (e.g., free amine intermediates) .

Q. What strategies can mitigate nitro group reduction during the synthesis or derivatization of this compound?

  • Methodological Answer :
  • Catalytic Hydrogenation Alternatives : Replace Pd/C with transfer hydrogenation agents (e.g., ammonium formate) to selectively reduce other functional groups while preserving the nitro group .
  • Protective Group Chemistry : Temporarily protect the nitro group with acetyl or benzyl groups during reactive steps .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA software to compute Fukui indices and electrostatic potential maps, identifying electrophilic centers at the nitro-adjacent position .
  • Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using COSMO-RS models to predict activation energies .

Q. What experimental approaches resolve contradictions in reported solubility data for this compound across solvents?

  • Methodological Answer :
  • Standardized Protocols : Measure solubility via gravimetric analysis at 25°C in DCM, THF, and DMSO. Use sonication to ensure equilibrium .
  • Hansen Solubility Parameters (HSP) : Correlate experimental data with HSP values to identify outliers caused by solvent polarity or hydrogen-bonding capacity .

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